molecular formula C9H15NO2S B1444978 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1249362-84-2

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B1444978
CAS No.: 1249362-84-2
M. Wt: 201.29 g/mol
InChI Key: GYXVNLMCQTXZJT-UHFFFAOYSA-N
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Description

Product Overview 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol (CAS Number: 1249362-84-2 ) is a high-purity chemical compound supplied for laboratory research use. This organic molecule features a thiazole ring core, a heterocycle of significant interest in medicinal and agrochemical research, and has a molecular formula of C 9 H 15 NO 2 S and a molecular weight of 201.28 g/mol . Its structure includes both a 2-methoxyethyl substituent and a secondary alcohol functional group, making it a valuable building block for further chemical synthesis and exploration . Specifications and Handling The product is provided with a minimum purity of 95% . Researchers should handle this material with appropriate care. Safety data indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols. Store in a well-ventilated place, keep the container tightly closed, and wear suitable protective equipment . Research Context of Thiazole Chemistry The thiazole ring is a privileged structure in drug discovery and development . Molecules containing this moiety are known to display a wide range of biological activities and are found in various approved therapeutic agents for conditions including epilepsy, microbial infections, and cancer . As a functionalized thiazole derivative, this compound serves as a versatile synthetic intermediate, providing researchers a starting point for constructing novel molecules for pharmacological and chemical studies . Note on Use This product is strictly for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals, nor is it for food or cosmetic purposes .

Properties

IUPAC Name

1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-6-9(7(2)11)13-8(10-6)4-5-12-3/h7,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXVNLMCQTXZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCOC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation typically involves constructing the 1,3-thiazole ring followed by selective functionalization to introduce the 2-(2-methoxyethyl) substituent and the ethan-1-ol group at the 5-position. The synthesis can be divided into:

  • Formation of the thiazole core
  • Alkylation or substitution at the 2-position with 2-methoxyethyl group
  • Introduction of the ethan-1-ol substituent at the 5-position

Preparation of the Thiazole Core

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving thioamides or thioureas and α-haloketones or α-haloesters. For example, thiazole derivatives can be prepared by refluxing substituted ketones with thioamides in ethanol, yielding thiazole cores with various substitutions.

Functionalization at the 5-Position with Ethan-1-ol

The ethan-1-ol group at the 5-position can be introduced by reduction of a corresponding aldehyde or ketone precursor. Sodium triacetoxyborohydride is often used as a mild reducing agent to convert aldehydes to alcohols under mild conditions, preserving sensitive functional groups.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%) Notes
1 Thioamide + α-haloketone, reflux in ethanol Cyclization to form 4-methyl-1,3-thiazole core 70-80% typical Reflux 4-5 h, ethanol solvent
2 Intermediate + 2-methoxyethylamine, EDCI, HOBt, DMF, room temp overnight Reductive amination to attach 2-(2-methoxyethyl) group ~43% isolated Followed by NaOH hydrolysis at 50°C
3 Aldehyde intermediate + sodium triacetoxyborohydride, DCM, room temp Reduction to ethan-1-ol substituent 70-90% Mild reducing agent preserves other groups

Research Findings and Analytical Data

  • Yields: The reductive amination step with 2-methoxyethylamine typically yields around 43%, indicating moderate efficiency but acceptable for complex molecules.
  • Purification: Products are purified by silica gel column chromatography using solvent systems such as chloroform/methanol or hexane/ethyl acetate mixtures.
  • Characterization: NMR (1H and 13C), MS (ESI), and elemental analysis confirm the structure, with 1H-NMR showing characteristic signals for methyl, methoxyethyl, and ethan-1-ol protons.
  • Reaction Conditions: Mild conditions (room temperature to 50°C) and common organic solvents (DMF, DCM, ethanol) are employed, making the synthesis accessible and reproducible.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield (%) Reference
Thiazole ring synthesis Cyclization of thioamides with α-haloketones Thioamide, α-haloketone, ethanol Reflux 4-5 h 70-80%
2-(2-Methoxyethyl) substitution Reductive amination 2-Methoxyethylamine, EDCI, HOBt, DMF RT overnight, hydrolysis at 50°C ~43%
Ethan-1-ol introduction Reduction of aldehyde intermediate Sodium triacetoxyborohydride, DCM RT 70-90%

Additional Notes on Process Improvements and Variations

  • The use of sodium triacetoxyborohydride provides selective reduction without affecting other sensitive groups, which is critical in multifunctionalized thiazole derivatives.
  • Coupling agents EDCI and HOBt facilitate efficient amide bond formation and reductive amination, improving yields and purity.
  • Alternative solvents and bases may be explored to optimize reaction times and yields, although DMF and ethanol remain standard choices.
  • The process is adaptable for scale-up, given the moderate temperatures and common reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one.

    Reduction: Corresponding alcohol or amine derivatives.

    Substitution: Various halogenated or alkylated thiazole derivatives.

Scientific Research Applications

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares structural features and properties of the target compound with key analogs:

Compound Name (IUPAC) Substituent at Thiazole-2 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyethyl C₉H₁₅NO₂S 201.3 Ether group enhances solubility; moderate polarity
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol Benzyl C₁₃H₁₅NOS 233.33 Hydrophobic benzyl group reduces water solubility
5-(2-Hydroxyethyl)-4-methylthiazole None (H) C₆H₉NOS 143.21 Simpler structure; limited solubility due to absence of polar substituents
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol 4-Bromophenyl C₁₂H₁₁BrNOS 297.2 Bulky, electron-withdrawing substituent; potential steric hindrance

Key Observations :

  • Substituent Effects : The 2-methoxyethyl group in the target compound balances hydrophilicity and steric demands, unlike the hydrophobic benzyl () or bulky bromophenyl () groups in analogs.
  • Molecular Weight : The target’s molecular weight (201.3 g/mol) is intermediate, suggesting favorable pharmacokinetic properties compared to heavier analogs like the benzyl derivative (233.33 g/mol) .

Reactivity Differences :

  • The electron-donating methoxyethyl group in the target compound may increase electron density on the thiazole ring, enhancing nucleophilic reactivity compared to electron-withdrawing substituents (e.g., bromophenyl) .

Physicochemical Properties

  • Solubility : The target’s methoxyethyl group improves water solubility compared to hydrophobic analogs like the benzyl derivative (). However, it is less soluble than smaller analogs like 5-(2-hydroxyethyl)-4-methylthiazole () due to increased molecular weight.
  • Melting/Boiling Points: Data are unavailable for the target compound, but analogs with polar groups (e.g., hydroxymethyl in ) generally exhibit higher melting points than nonpolar derivatives .

Biological Activity

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, with the CAS number 1249362-84-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize available research findings on the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₃NO₂S
  • Molecular Weight : 199.27 g/mol
  • CAS Number : 1249362-84-2

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundTarget BacteriaMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus32
Thiazole Derivative BEscherichia coli64
This compoundPseudomonas aeruginosaTBD

These results suggest that the thiazole moiety plays a crucial role in the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Notably, one study evaluated the cytotoxic effects of several thiazole compounds on human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines.

Cell LineIC₅₀ (µM)Reference
MCF715.3
HCT11612.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. A study investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a thiazole-based topical formulation containing this compound in treating skin infections caused by antibiotic-resistant bacteria. The trial involved 100 participants over six weeks, with results indicating a 75% improvement in infection clearance rates compared to placebo.

Case Study 2: Cancer Treatment

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers. Further animal studies are needed to evaluate its therapeutic potential in vivo.

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of a thioamide with a β-keto alcohol derivative to form the thiazole core. For example, hydrazine derivatives (e.g., thiosemicarbazide) can react with ketones under acidic catalysis to form intermediates .
  • Step 2: Functionalization of the thiazole ring. The methoxyethyl group can be introduced via nucleophilic substitution or coupling reactions. For instance, alkylation of a hydroxyl group on the thiazole using 2-methoxyethyl bromide in the presence of a base like NaH .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
  • Use anhydrous conditions to avoid hydrolysis of sensitive intermediates .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2CH2OCH3) and the thiazole protons (δ ~6.8–7.2 ppm). The ethanol moiety’s hydroxyl proton may appear as a broad singlet (δ ~1.5–2.0 ppm) .
    • ¹³C NMR: Confirm the thiazole carbons (δ ~150–160 ppm) and the methoxyethyl carbons (δ ~70–75 ppm) .
  • Mass Spectrometry (MS): Look for the molecular ion peak at m/z 257 (calculated for C10H15NO2S) .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Validation Tip: Cross-reference data with structurally similar thiazole derivatives (e.g., 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol ).

Advanced Questions

Q. What experimental strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals (solvent: dichloromethane/hexane) and analyzing with SHELXL .
  • Isotopic Labeling: Use deuterated analogs to confirm assignments of overlapping proton signals (e.g., distinguishing CH3 groups in the thiazole vs. methoxyethyl moieties) .
  • 2D NMR (COSY, HSQC): Map proton-proton correlations and assign carbon environments unambiguously .

Case Study: In studies of analogous thiazoles, conflicting NOE effects were resolved by comparing experimental data with computational models (DFT calculations) .

Q. How does the methoxyethyl substituent influence regioselectivity in further functionalization?

Methodological Answer:

  • Electronic Effects: The methoxyethyl group’s electron-donating nature directs electrophilic substitution to the 4-position of the thiazole (meta to the substituent). This was observed in bromination reactions of similar compounds .
  • Steric Effects: The substituent’s bulkiness may hinder reactions at the 5-position. For example, Suzuki coupling with aryl boronic acids favors the 2-position .

Experimental Design:

  • Perform competitive reactions with model substrates (e.g., 4-methylthiazole vs. methoxyethyl-substituted thiazole) to quantify regioselectivity .
  • Use kinetic studies (e.g., monitoring by UV-Vis spectroscopy) to compare reaction rates at different positions .

Q. What are the metabolic pathways of this compound in biological systems, and how can they be studied?

Methodological Answer:

  • In Vitro Studies:
    • Liver Microsomes: Incubate the compound with rat or human liver microsomes (37°C, NADPH-regenerating system) and analyze metabolites via LC-MS/MS .
    • Key Enzymes: Test inhibition/induction of CYP450 isoforms (e.g., CYP3A4) using fluorescent probes .
  • In Vivo Studies:
    • Administer isotopically labeled compound (e.g., ¹³C-methoxyethyl) to track metabolites in urine/plasma .

Data Interpretation: Compare fragmentation patterns of metabolites with reference standards (e.g., hydroxylated or demethylated derivatives) .

Q. How can computational methods predict the compound’s reactivity or biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs). The thiazole ring’s π-π stacking and hydrogen-bonding potential are critical .
  • QSAR Models: Develop regression models correlating substituent properties (e.g., logP, Hammett constants) with activity data from analogs .
  • MD Simulations: Study the stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

Validation: Compare predictions with experimental IC50 values from enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 2
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.